(4-Fluorobenzyl)triphenylphosphonium chloride (4-Fluorobenzyl)triphenylphosphonium chloride
Brand Name: Vulcanchem
CAS No.: 3462-95-1
VCID: VC2160192
InChI: InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Molecular Formula: C25H21ClFP
Molecular Weight: 406.9 g/mol

(4-Fluorobenzyl)triphenylphosphonium chloride

CAS No.: 3462-95-1

Cat. No.: VC2160192

Molecular Formula: C25H21ClFP

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluorobenzyl)triphenylphosphonium chloride - 3462-95-1

Specification

CAS No. 3462-95-1
Molecular Formula C25H21ClFP
Molecular Weight 406.9 g/mol
IUPAC Name (4-fluorophenyl)methyl-triphenylphosphanium;chloride
Standard InChI InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Standard InChI Key CBHDAHHYMRXLIP-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Canonical SMILES C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Introduction

Physical and Chemical Properties

(4-Fluorobenzyl)triphenylphosphonium chloride presents as a white granular crystalline powder with distinct physical and chemical characteristics essential for understanding its behavior in various applications . The compound is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates special storage conditions to maintain its integrity.

Basic Physical Properties

The physical properties of (4-Fluorobenzyl)triphenylphosphonium chloride are summarized in the following table:

PropertyValue
Molecular FormulaC25H21ClFP
Molecular Weight406.86 g/mol
Physical StateWhite granular crystalline powder
Melting Point310-312°C
MDL NumberMFCD00031637
BRN4075331

These properties are critical for identifying the compound and understanding its behavior under various conditions .

CategoryClassification
Signal WordWarning
PictogramExclamation Mark (GHS07)
GHS Hazard StatementsH315: Skin corrosion/irritation
H319: Serious eye damage/eye irritation
H335: Specific target organ toxicity, single exposure; Respiratory tract irritation

These classifications indicate that the compound poses moderate health hazards upon exposure .

Precautionary Statement CodesDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P405Store locked up

Additionally, personal protective equipment including gloves, safety goggles, and appropriate laboratory attire should be used when handling this compound .

Synthesis Methods

The synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride involves a relatively straightforward chemical reaction that has been well-established in the literature. Understanding this synthetic process is important for researchers who may need to prepare this compound for various applications.

Standard Synthetic Route

The primary method for synthesizing (4-Fluorobenzyl)triphenylphosphonium chloride involves the reaction of triphenylphosphine with 4-fluorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the benzylic carbon of 4-fluorobenzyl chloride. The reaction can be represented as follows:

PPh3 + 4-F-C6H4-CH2Cl → [Ph3P-CH2-C6H4-F-4]+ Cl-

This reaction typically requires mild heating in an appropriate solvent such as acetone or tetrahydrofuran to facilitate the substitution process. The reaction proceeds efficiently, often yielding the desired product in high purity and good yield.

Applications in Research and Industry

(4-Fluorobenzyl)triphenylphosphonium chloride has found numerous applications in both research and industrial settings due to its unique chemical properties and reactivity.

Chemical Synthesis Applications

As a phosphonium salt, this compound serves as an important reagent in organic synthesis, particularly in reactions requiring the formation of carbon-carbon bonds. It functions as a precursor for the synthesis of other phosphonium salts and has been utilized in the preparation of various compounds including dicyanodihaloaurates . The positively charged phosphorus center makes it particularly useful in Wittig reactions and related transformations.

Medical Imaging Applications

One of the most significant applications of (4-Fluorobenzyl)triphenylphosphonium chloride is in the field of medical imaging. Its radioactive analog, 4-[18F]fluorobenzyl-triphenylphosphonium, has been developed for use in positron emission tomography (PET). This application leverages the compound's ability to accumulate in mitochondria due to the positive charge on the phosphonium group, which is attracted to the negative membrane potential of mitochondria.

This property makes the compound particularly valuable for studying mitochondrial membrane potential, which is crucial for understanding cellular metabolism and function. The ability to visualize mitochondrial activity using PET imaging has important implications for research into various diseases, including cancer, neurodegenerative disorders, and cardiac conditions where mitochondrial dysfunction plays a significant role.

Recent Research Findings

Recent research has expanded our understanding of (4-Fluorobenzyl)triphenylphosphonium chloride and its derivatives, particularly in the areas of coordination chemistry and medical imaging.

Coordination Chemistry Studies

A notable recent study investigated the synthesis and structural characterization of dicyanodihaloaurates containing (4-fluorobenzyl)triphenylphosphonium as the cation . This research demonstrated the utility of this phosphonium salt in creating novel coordination compounds with interesting structural and chemical properties. The study revealed that (4-fluorobenzyl)triphenylphosphonium chloride can react with potassium dicyanodihaloaurate in aqueous medium to form well-defined crystalline products .

Advances in Radiochemistry

The development of the radioactive analog 4-[18F]fluorobenzyl-triphenylphosphonium has been a focus of recent research in radiochemistry and nuclear medicine. The synthesis of this PET imaging agent involves several steps, including the formation of 4-[18F]fluorobenzaldehyde and its subsequent reduction and conversion into the desired phosphonium salt.

These advances in radiochemical synthesis have enabled more efficient production of the tracer, potentially expanding its availability for research and clinical applications. The continued refinement of synthesis methods and expansion of applications represents an important area of ongoing research for this compound and its derivatives.

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